![molecular formula C23H15N3O4 B2459441 N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 954618-40-7](/img/structure/B2459441.png)
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide, also known as BC-11, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. BC-11 is a heterocyclic compound that contains a benzene ring fused with a chromene ring and an oxadiazole ring. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been investigated.
Applications De Recherche Scientifique
Anti-Cancer Activity
1,3,4-Oxadiazole derivatives, including the compound , have shown significant potential as anti-cancer agents . They have diverse modes of action, including interactions with growth factors, enzymes, and kinases . For instance, Adimule and his coworkers reported a thiophene-based 1,3,4-oxadiazole derivative as a potent cytotoxic agent with an IC50 of 5.3 μM, comparable to 5-fluorouracil (IC50 8.6 μM) against the Caco-2 cell line .
Anti-Inflammatory Properties
Compounds containing a 1,3,4-oxadiazole core have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Antimicrobial Activity
1,3,4-Oxadiazole derivatives have been found to have antimicrobial properties . This suggests potential applications in the treatment of various bacterial and fungal infections.
Antiviral Activity
1,3,4-Oxadiazole derivatives have also been found to have antiviral properties . This includes potential activity against HIV, as evidenced by the presence of a 1,3,4-oxadiazole unit in Raltegravir, an antiretroviral drug .
Anti-Diabetic Properties
1,3,4-Oxadiazole derivatives have been found to have anti-diabetic properties . This suggests potential applications in the management and treatment of diabetes.
Analgesic Properties
Compounds containing a 1,3,4-oxadiazole core have been found to possess analgesic (pain-relieving) properties . This suggests potential applications in the management of pain.
Anticonvulsant Properties
1,3,4-Oxadiazole derivatives have been found to have anticonvulsant properties . This suggests potential applications in the treatment of conditions characterized by seizures or convulsions.
Antihypertensive Properties
1,3,4-Oxadiazole derivatives have been found to have antihypertensive properties . This suggests potential applications in the management and treatment of high blood pressure.
Mécanisme D'action
Target of Action
Compounds containing 1,3,4-oxadiazole cores have been reported to have a broad biological activity spectrum, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Biochemical Pathways
Compounds containing 1,3,4-oxadiazole cores have been reported to have a broad spectrum of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds containing 1,3,4-oxadiazole cores have been reported to have a broad spectrum of pharmacological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
The intermolecular forces in the crystal of similar compounds are strongly determined by aromatic interactions originating from the phenyl rings of the compound in addition to hydrogen bond contacts .
Propriétés
IUPAC Name |
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxobenzo[f]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O4/c27-21(24-23-26-25-20(30-23)12-14-6-2-1-3-7-14)18-13-17-16-9-5-4-8-15(16)10-11-19(17)29-22(18)28/h1-11,13H,12H2,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXNFGRKHOXKQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.